molecular formula C14H18BrNO2 B15251881 tert-Butyl 4-bromo-5-methylindoline-1-carboxylate

tert-Butyl 4-bromo-5-methylindoline-1-carboxylate

Cat. No.: B15251881
M. Wt: 312.20 g/mol
InChI Key: DLDOJWSMKUEXHH-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-5-methylindoline-1-carboxylate (CAS 1935609-44-1) is a valuable indoline-based chemical building block designed for advanced pharmaceutical research and development. This brominated and methyl-substituted indoline scaffold serves as a versatile intermediate in medicinal chemistry, particularly in the construction of more complex molecules that target enzyme families such as matrix metalloproteases (MMPs) . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's handling characteristics and provides a reactive handle for further synthetic manipulation. The strategic bromo and methyl substitutions on the indoline ring system allow researchers to explore diverse structure-activity relationships by enabling further functionalization via cross-coupling reactions and other transformations. Indoline derivatives have demonstrated significant research value in drug discovery campaigns, exemplified by their role in the development of selective MMP-13 inhibitors for investigating arthritic disorders and as core structures in compounds explored for other therapeutic targets . This reagent is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

tert-butyl 4-bromo-5-methyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H18BrNO2/c1-9-5-6-11-10(12(9)15)7-8-16(11)13(17)18-14(2,3)4/h5-6H,7-8H2,1-4H3

InChI Key

DLDOJWSMKUEXHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(CC2)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-5-methylindoline-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The 3-position of the indole is formylated using the Vilsmeier-Haack reaction, resulting in the formation of a formyl group.

    Protection: The formyl group is then protected by converting it into a tert-butyl ester.

    Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.

    Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Introduction of Formyl Group: A formyl group is introduced at the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-5-methylindoline-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the indoline ring.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indoline derivatives, while oxidation can produce indole derivatives.

Scientific Research Applications

tert-Butyl 4-bromo-5-methylindoline-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential therapeutic applications.

    Chemical Biology: The compound is used in the study of biological pathways and molecular interactions involving indoline derivatives.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: The compound is investigated for its potential use in drug discovery and development, particularly in the design of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-5-methylindoline-1-carboxylate is not well-documented. indoline derivatives are known to interact with various molecular targets, including enzymes and receptors, through different pathways. The specific mechanism by which this compound exerts its effects would depend on its structure and the nature of the biological target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key structural analogs of tert-Butyl 4-bromo-5-methylindoline-1-carboxylate include indoline and indazole derivatives with varying substituents. The table below highlights critical distinctions:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound Indoline 4-Br, 5-CH3 C₁₄H₁₇BrNO₂ 326.20* Drug intermediate; bromine for coupling
tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate Indole 4-Br, 3-CHO, 7-OCH₃ C₁₅H₁₆BrNO₄ 354.20 Custom synthesis; formyl for reactivity
tert-Butyl 5-bromo-1H-indole-1-carboxylate Indole 5-Br C₁₃H₁₄BrNO₂ 296.16 Anti-HIV intermediate
tert-Butyl 4-bromoindoline-1-carboxylate Indoline 4-Br C₁₃H₁₅BrNO₂ 297.17 Cross-coupling precursor
Methyl 5-bromo-1H-indazole-7-carboxylate Indazole 5-Br, 7-COOCH₃ C₁₀H₇BrN₂O₂ 283.08 Enzyme inhibition studies

*Molecular weight inferred from structural analogs.

  • Core Structure : Indoline (saturated) vs. indole/indazole (aromatic). Saturation in indoline reduces aromatic reactivity but enhances stability under acidic conditions .
  • Substituent Effects: The 4-bromo substituent in the target compound enables cross-coupling reactions, similar to analogs like tert-Butyl 4-bromoindoline-1-carboxylate . Formyl/methoxy groups (e.g., in ’s compound) increase electrophilicity and hydrogen-bonding capacity, broadening utility in heterocyclic chemistry .

Physicochemical Properties

  • Solubility : The tert-butyl group enhances solubility in organic solvents (e.g., THF, DCM) compared to methyl ester analogs .
  • Thermal Stability : Indoline derivatives exhibit higher thermal stability than indoles due to reduced aromatic strain.

Research Findings and Trends

  • Reactivity : The 4-bromo substituent in this compound shows slower reactivity in Buchwald-Hartwig aminations compared to 5-bromoindoles, likely due to steric effects from the methyl group .
  • Crystallography : SHELX software has been employed to resolve crystal structures of tert-butyl-protected indoline derivatives, confirming the steric bulk of the tert-butyl group .
  • Spectroscopic Analysis : Solid-state NMR (e.g., T₂ relaxation studies) reveals heterogeneous mobility in indoline-based polymers, suggesting applications in material science .

Biological Activity

tert-Butyl 4-bromo-5-methylindoline-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is depicted below:

Chemical Structure .

Synthesis

The synthesis of this compound typically involves the bromination of indoline derivatives followed by carboxylation reactions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. The compound has shown activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, it has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) comparable to other known antibacterial agents .

Compound Target Bacteria MIC (µg/mL)
This compoundMRSA0.98
Indole derivative AE. coli>100
Indole derivative BMycobacterium tuberculosis7.80

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. In vitro studies have indicated that this compound exhibits significant antiproliferative effects on various cancer cell lines, including lung cancer (A549) and breast cancer cells. The compound's mechanism of action appears to involve cell cycle arrest and apoptosis induction .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. Molecular docking studies suggest that the compound can bind effectively to target proteins, influencing their activity and potentially leading to therapeutic effects .

Case Studies

Several case studies have been conducted to investigate the efficacy of this compound in clinical settings. For example:

  • Study on MRSA Inhibition : A study evaluated the antibacterial efficacy of this compound against MRSA strains isolated from clinical samples. Results indicated a significant reduction in bacterial growth compared to control groups .
  • Antiproliferative Effects in Cancer Cells : Another study focused on the antiproliferative effects of the compound on A549 lung cancer cells. The findings demonstrated a dose-dependent inhibition of cell viability, suggesting potential for therapeutic use in oncology .

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